1-benzyl-4-ethynyl-1H-pyrazole chemical properties
1-benzyl-4-ethynyl-1H-pyrazole chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-benzyl-4-ethynyl-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a critical component in drug design.[2] Within this class, N-benzylated pyrazoles have garnered significant attention, particularly as potent kinase inhibitors. For instance, derivatives of the 1-benzyl-1H-pyrazole core have been successfully developed as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis and a therapeutic target for inflammatory diseases like pancreatitis.[3]
The strategic introduction of a terminal alkyne—an ethynyl group—at the C4 position transforms the 1-benzyl-1H-pyrazole scaffold from a mere pharmacophore into a highly versatile chemical biology tool and synthetic building block. The ethynyl group serves as a powerful and reactive handle for a suite of modern, high-efficiency chemical transformations.
This technical guide provides an in-depth analysis of 1-benzyl-4-ethynyl-1H-pyrazole, designed for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental physicochemical properties, detail robust synthetic protocols, investigate its key chemical reactions with a focus on field-proven applications, and discuss its strategic importance in the landscape of drug discovery.
Physicochemical Properties
The foundational chemical and physical properties of 1-benzyl-4-ethynyl-1H-pyrazole are summarized below. These values are critical for designing experimental conditions, including solvent selection, purification strategies, and analytical characterization.
| Property | Value | Rationale / Comments |
| Chemical Structure | ![]() | The structure features a planar 5-membered pyrazole ring, an N1-substituted benzyl group, and a C4-substituted terminal alkyne. |
| Molecular Formula | C₁₂H₁₀N₂ | Derived from the elemental composition. |
| Molecular Weight | 182.22 g/mol | Calculated based on the molecular formula. Essential for stoichiometric calculations in synthesis. |
| Appearance | Expected to be a white to off-white solid. | Based on the physical state of its common precursor, 1-benzyl-4-iodo-1H-pyrazole, which is a solid with a melting point of 62-66 °C.[4] |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone, DMF). | The combination of aromatic rings and the pyrazole core confers good solubility in a range of organic media. Expected to be poorly soluble in water. |
| CAS Number | Not definitively assigned. | As a specialized building block, it may not have a unique CAS registry number. Its precursor, 1-benzyl-4-iodo-1H-pyrazole, is CAS 50877-42-4.[4] |
Spectroscopic Characterization Profile (Predicted)
Direct experimental data is not broadly published; however, based on the structure, the following spectroscopic signatures are anticipated and would be used to confirm its identity and purity after synthesis.
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¹H NMR (in CDCl₃, 400 MHz):
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δ ~7.5-7.6 ppm (s, 1H): Proton on C5 of the pyrazole ring.
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δ ~7.3-7.4 ppm (m, 5H): Protons of the phenyl ring from the benzyl group.
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δ ~7.2 ppm (s, 1H): Proton on C3 of the pyrazole ring.
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δ ~5.3 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
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δ ~3.1 ppm (s, 1H): Acetylenic proton (-C≡C-H).
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¹³C NMR (in CDCl₃, 100 MHz):
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δ ~135-140 ppm: Quaternary carbon of the phenyl ring and C5 of the pyrazole.
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δ ~127-129 ppm: CH carbons of the phenyl ring.
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δ ~80-85 ppm: Quaternary alkyne carbon (-C ≡CH).
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δ ~70-75 ppm: Terminal alkyne carbon (-C≡C H).
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δ ~55 ppm: Methylene carbon (-CH₂-).
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δ ~95-100 ppm: C4 of the pyrazole ring.
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Infrared (IR) Spectroscopy (ATR):
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~3300 cm⁻¹: Sharp, characteristic C-H stretch of the terminal alkyne.
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~2100 cm⁻¹: Weak but sharp C≡C stretch.
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~3100-3000 cm⁻¹: Aromatic C-H stretches.
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~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches.
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Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole
The most reliable and industrially scalable approach to synthesizing this compound is via a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis.[5] The logical precursor for this transformation is the commercially available 1-benzyl-4-iodo-1H-pyrazole .[4][6]
The synthesis is best performed in two stages: coupling with a silyl-protected alkyne to prevent self-coupling, followed by a straightforward deprotection step.
Caption: Synthetic workflow for 1-benzyl-4-ethynyl-1H-pyrazole.
Detailed Experimental Protocol
Expertise in Action: This two-step protocol is superior to a direct coupling with acetylene gas, which is hazardous and difficult to handle. Using trimethylsilylacetylene (TMSA) provides a liquid, stable source of the ethynyl group. The subsequent deprotection under mild basic conditions with potassium carbonate is highly selective and clean, often requiring minimal purification.
Step 1: Synthesis of 1-benzyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
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Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-benzyl-4-iodo-1H-pyrazole (1.0 eq, CAS 50877-42-4).[4]
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Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).
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Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) to dissolve the solids. To this mixture, add triethylamine (Et₃N, 3.0 eq), which acts as both a base and a scavenger for the HI byproduct.
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Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
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Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iodide is consumed (typically 4-6 hours).
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Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the TMS-protected product as a solid or oil.
Step 2: Synthesis of 1-benzyl-4-ethynyl-1H-pyrazole (Final Product)
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Setup: Dissolve the purified product from Step 1 in methanol.
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Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
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Reaction: Stir at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.
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Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Final Product: Concentrate the filtrate to yield the final product, 1-benzyl-4-ethynyl-1H-pyrazole, which can be further purified by recrystallization if necessary.
Chemical Reactivity: A Gateway to Molecular Diversity
The terminal alkyne is the epicenter of this molecule's reactivity, making it a prime substrate for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]
Trustworthiness of the Method: The CuAAC reaction is renowned for its reliability, high yields, stereospecificity, and tolerance of a vast array of functional groups. It proceeds under mild, often aqueous, conditions.[7] The resulting 1,2,3-triazole ring is exceptionally stable, acting as a robust and biologically inert linker. This makes the reaction an invaluable tool in drug discovery for rapidly generating libraries of compounds and for bioconjugation applications.[8][9]
Caption: The CuAAC 'Click' Reaction with 1-benzyl-4-ethynyl-1H-pyrazole.
Detailed Protocol for a Typical CuAAC Reaction
Expertise in Action: The use of copper(II) sulfate with a reducing agent like sodium ascorbate is a standard and convenient method to generate the active Cu(I) catalyst in situ. This avoids handling potentially unstable Cu(I) salts. A t-BuOH/H₂O solvent system is excellent for accommodating both nonpolar organic substrates and the polar catalyst salts.
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Setup: In a vial, dissolve 1-benzyl-4-ethynyl-1H-pyrazole (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.
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Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) and sodium ascorbate (0.1 eq).
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Reaction Initiation: Add the copper sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution. A color change is often observed.
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Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
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Workup: Upon completion, dilute the reaction with water and extract with ethyl acetate. If the product precipitates, it can be collected by filtration.
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Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The resulting triazole product is often pure enough for subsequent use, but can be purified by silica gel chromatography or recrystallization if needed.
Applications in Drug Discovery and Chemical Biology
The true value of 1-benzyl-4-ethynyl-1H-pyrazole lies in the synergy between its biologically relevant core and its synthetically versatile handle.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-苄基-4-碘-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. beilstein-archives.org [beilstein-archives.org]

